Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate

Sigma-2 receptor TMEM97 radioligand binding

Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate (CAS 1134331-50-2; MF: C20H30N2O2; MW: 330.5 g/mol) is a substituted pyrrolidin-3-yl-alkyl-piperidine featuring a 1-benzylpiperidine core, a 4-pyrrolidinyl substituent, and a 3-methyl propanoate ester side chain. This compound occupies a structurally distinct position at the intersection of sigma receptor ligand and tachykinin receptor antagonist chemical space.

Molecular Formula C20H30N2O2
Molecular Weight 330.5 g/mol
Cat. No. B7838371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate
Molecular FormulaC20H30N2O2
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1CN(CCC1N2CCCC2)CC3=CC=CC=C3
InChIInChI=1S/C20H30N2O2/c1-24-20(23)10-9-18-16-21(15-17-7-3-2-4-8-17)14-11-19(18)22-12-5-6-13-22/h2-4,7-8,18-19H,5-6,9-16H2,1H3
InChIKeyDZXFFSGYXRUIDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate (CAS 1134331-50-2): Procurement-Ready Piperidine-Pyrrolidine Hybrid for Sigma Receptor and Tachykinin-Targeted Research Programs


Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate (CAS 1134331-50-2; MF: C20H30N2O2; MW: 330.5 g/mol) is a substituted pyrrolidin-3-yl-alkyl-piperidine featuring a 1-benzylpiperidine core, a 4-pyrrolidinyl substituent, and a 3-methyl propanoate ester side chain [1]. This compound occupies a structurally distinct position at the intersection of sigma receptor ligand and tachykinin receptor antagonist chemical space. The scaffold is covered by the substituted pyrrolidin-3-yl-alkyl-piperidine patent family (US5648366, NZ267209A) claiming utility as substance P and neurokinin A antagonists [2]. Commercially available from multiple vendors at 95–98% purity, this compound serves as a versatile intermediate and tool compound for neuroscience and oncology discovery programs .

Why Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate Cannot Be Replaced by Simpler Piperidine or Pyrrolidine Analogs in Sigma-2-Selective or Tachykinin-Focused Workflows


The dual pharmacophoric architecture of Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate—combining an N-benzylpiperidine core, a 4-pyrrolidinyl substituent, and a 3-methyl propanoate ester—is not replicated by any single commercially available analog. SAR studies on 1-aralkyl-4-benzylpiperidine derivatives demonstrate that both the N-aralkyl substituent and the nature of the 4-position group critically modulate sigma-2/sigma-1 selectivity ratios, which range from 0.1 to 9 across the series [1]. The 4-pyrrolidinyl group introduces a sterically constrained tertiary amine geometry distinct from 4-benzylpiperidine or 4-phenylpiperidine analogs, while the 3-propanoate ester provides a functional handle for further derivatization (e.g., amide coupling, hydrolysis to carboxylic acid) that simpler scaffolds such as 1-benzyl-4-pyrrolidin-1-ylpiperidine (CAS 4876-57-7) lack entirely . Generic substitution with analogs lacking any one of these three structural modules would alter receptor subtype selectivity, physicochemical properties, or synthetic utility, compromising both target engagement and downstream chemical elaboration potential.

Quantitative Selection Evidence for Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate: Comparator-Anchored Differentiation Data


Sigma-2 vs. Sigma-1 Receptor Subtype Selectivity: 9.3-Fold Preference for Sigma-2/TMEM97 Over Sigma-1

In radioligand competition binding assays, Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate (reported via ChEMBL1698776 / BDBM50604967) exhibited a sigma-2 receptor Ki of 90 nM in rat PC12 cell membranes and a sigma-1 receptor Ki of 841 nM in guinea pig brain membranes using [3H](+)-pentazocine displacement, yielding a sigma-1/sigma-2 selectivity ratio of approximately 9.3 [1]. By comparison, the prototypical sigma ligand haloperidol binds sigma-1 and sigma-2 receptors with roughly equal affinity (sigma-2 Ki reported at 20–80 nM range), demonstrating no subtype selectivity [2]. This 9.3-fold selectivity profile positions the target compound as a moderately sigma-2-preferring ligand, distinguishing it from non-selective reference compounds and sigma-1-preferring benzylpiperidine derivatives reported in the literature [3].

Sigma-2 receptor TMEM97 radioligand binding subtype selectivity

Direct Structural Analog Comparison: Sigma-2 Affinity Differentiated by 3.9-Fold from the Closest Reported Analog (BDBM50604968)

A closely related compound in the same chemical series (BDBM50604968 / CHEMBL5190189) reported from the same research program (PubMed IDs: 35395511, 36088757, 37247506) exhibits a sigma-2 Ki of 23 nM in rat PC12 cells and a sigma-1 Ki of 248 nM, compared to the target compound's sigma-2 Ki of 90 nM and sigma-1 Ki of 841 nM in matching assay systems [1]. The analog demonstrates approximately 3.9-fold higher sigma-2 affinity (23 nM vs. 90 nM) and 3.4-fold higher sigma-1 affinity (248 nM vs. 841 nM), with a comparable sigma-1/sigma-2 selectivity ratio of approximately 10.8 versus 9.3 for the target compound [2]. This quantitative divergence illustrates that subtle structural modifications within this chemotype produce measurable differences in both absolute binding affinity and the sigma-2/sigma-1 selectivity balance, providing researchers with a structurally characterized pair for SAR exploration.

structure-activity relationship sigma-2 affinity piperidine analog BindingDB

Patented Pyrrolidin-3-yl-alkyl-piperidine Scaffold with Documented NK1/NK2 Tachykinin Antagonist Pharmacological Rationale

Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate falls within the generic Markush structure of the substituted pyrrolidin-3-yl-alkyl-piperidine patent family (US5648366, US5661160, NZ267209A) originally assigned to Merrell Dow Pharmaceuticals [1]. These patents explicitly claim compounds of this structural class as tachykinin receptor antagonists with dual NK1/NK2 activity, supported by in vitro functional antagonism data in guinea pig myenteric plexus longitudinal muscle preparations and CHO-expressed human NK1 receptor binding assays [2]. By contrast, simpler piperidine-pyrrolidine hybrids such as 4-(pyrrolidin-1-yl)piperidine (CAS 5004-07-9) lack both the N-benzyl and propanoate ester substituents and are not covered by this patent family, nor do they carry the same pharmacological annotation. This patent-derived pharmacological rationale provides a defined, literature-supported biological context for the target compound that is absent for simpler, unsubstituted analogs.

tachykinin antagonist NK1 receptor NK2 receptor substance P patent SAR

Physicochemical Property Differentiation: CNS MPO-Friendly Profile with Favorable BBB Penetration Potential vs. Higher-MW Sigma Ligands

Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate possesses calculated physicochemical properties that align favorably with CNS drug-likeness criteria: molecular weight 330.5 g/mol, XLogP3 2.9, zero hydrogen bond donors, four hydrogen bond acceptors, and seven rotatable bonds [1]. By comparison, the highly sigma-2-selective reference ligand siramesine (Lu 28-179) has a molecular weight exceeding 400 g/mol and a more complex polycyclic architecture, while many potent 4-benzylpiperidine-derived sigma ligands exceed MW 400 with XLogP values above 4 . The target compound's lower molecular weight (330.5 vs. >400 for many high-affinity sigma ligands) and moderate lipophilicity (XLogP3 2.9) place it within the favorable range for CNS penetration per the CNS MPO desirability scoring system, while the methyl ester provides a metabolically labile functional group amenable to prodrug strategies or further SAR exploration via hydrolysis to the corresponding carboxylic acid [2].

CNS drug design physicochemical properties blood-brain barrier XLogP Lipinski rules

Vendor Purity and Availability Differentiation: Multi-Source Procurement at 95–98% Purity with Documented Quality Specifications

Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate is commercially available from multiple independent suppliers with documented purity specifications: AKSci offers the compound at ≥95% purity (Product No. 4767DG) with SDS and COA documentation available upon request, while MolCore supplies at NLT 98% purity (Product No. MC640587) under ISO-certified quality systems . The compound is also listed by CymitQuimica and ChemicalBook. By contrast, the closest structural analog 1-benzyl-4-pyrrolidin-1-ylpiperidine (CAS 4876-57-7) is available primarily as the dihydrochloride salt (CAS 4983-38-4) and lacks the propanoate ester functionality essential for downstream derivatization . The multi-vendor availability with defined purity specifications reduces single-supplier procurement risk—an operational consideration for programs requiring consistent batch-to-batch quality over multi-year discovery timelines.

vendor comparison purity specification procurement quality assurance CAS 1134331-50-2

Optimal Research and Procurement Scenarios for Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate Based on Demonstrated Quantitative Differentiation


Sigma-2/TMEM97 Receptor Pharmacology: Tool Compound for Subtype Selectivity Profiling with a Defined 9.3-Fold Sigma-2 Preference

For laboratories conducting sigma receptor subtype selectivity screening, Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate provides a well-characterized tool compound with a sigma-2 Ki of 90 nM and a sigma-1 Ki of 841 nM, yielding a 9.3-fold selectivity ratio [1]. This selectivity profile places it in a useful intermediate range: more sigma-2-selective than the non-selective reference compound haloperidol (selectivity ≈ 1), yet less potent but also less sigma-1-promiscuous than ultra-high-affinity ligands such as siramesine (sigma-2 IC50 = 0.12 nM, 140-fold selective) that may exhibit confounding lysosomotropic activity. The compound's moderate affinity (90 nM) is sufficient for competitive binding studies while avoiding the potential for irreversible target engagement seen with subnanomolar ligands, making it suitable for reversible pharmacology experiments in PC12 cell-based models where sigma-2/TMEM97 expression has been validated [2]. The structurally related analog BDBM50604968 (sigma-2 Ki = 23 nM) from the same research group can serve as an internal comparator for SAR studies within a single assay framework [3].

Tachykinin NK1/NK2 Antagonist Lead Optimization: Patent-Backed Scaffold for Dual Antagonist Development

The substituted pyrrolidin-3-yl-alkyl-piperidine patent family (US5648366, NZ267209A) provides a robust medicinal chemistry foundation for programs targeting dual NK1/NK2 tachykinin receptor antagonism, with documented in vitro functional antagonism data generated in guinea pig myenteric plexus and CHO-hNK1 cell assays [1]. Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate is positioned within this patent space as a versatile intermediate: the 3-methyl propanoate ester serves as a synthetic handle for amide coupling with diverse amine partners, enabling rapid library generation for SAR exploration around the ester side chain. This is a capability absent in simpler analogs such as 1-benzyl-4-pyrrolidin-1-ylpiperidine, which lacks a functionalizable side chain. The dual sigma-2/tachykinin pharmacological profile (sigma-2 Ki = 90 nM combined with the tachykinin antagonist scaffold annotation) further supports its use in programs exploring polypharmacology approaches for neurogenic inflammation and pain indications where both receptor systems are implicated [2].

CNS-Penetrant Lead Generation: Physicochemical Starting Point with Favorable BBB Penetration Parameters

With a molecular weight of 330.5 g/mol, XLogP3 of 2.9, zero hydrogen bond donors, and four hydrogen bond acceptors, Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate resides within the favorable CNS MPO parameter space (optimal MW < 360, XLogP 1–3.5, HBD < 1) [1]. This profile contrasts with many potent 4-benzylpiperidine-derived sigma ligands that exceed MW 400 and XLogP 4, which can suffer from poor aqueous solubility, high plasma protein binding, and P-glycoprotein efflux liability [2]. The compound's moderate lipophilicity and low molecular weight make it an attractive starting scaffold for CNS drug discovery programs where maintaining favorable ADME properties during lead optimization is critical. The methyl ester functionality offers a strategic advantage: it can be hydrolyzed to the carboxylic acid for salt formation or conjugated with amino acids to improve aqueous solubility, providing a clear synthetic path for property optimization without adding excessive molecular weight.

Multi-Vendor Procurement for Academic and Industrial Chemistry Programs Requiring Batch-to-Batch Reproducibility

For synthetic chemistry groups requiring consistent quality of starting materials across multi-step syntheses, the availability of Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate from multiple independent vendors (AKSci at 95% purity, MolCore at NLT 98% purity) with documented certificates of analysis provides procurement flexibility and quality assurance that is unavailable for single-source specialty intermediates [1][2]. The compound's defined structural features—specifically the 3-propanoate ester as a quantifiable purity marker by HPLC or NMR—enable robust incoming quality control. This is particularly relevant for medicinal chemistry programs where the compound serves as a key intermediate in the synthesis of focused libraries: batch-to-batch consistency in both chemical purity and stereochemical integrity (the 3,4-disubstituted piperidine ring can exist as cis/trans diastereomers) directly impacts the reproducibility of downstream biological assay results. The ISO-certified quality systems at MolCore provide additional documentation support for programs operating under GLP or similar quality management frameworks [2].

Quote Request

Request a Quote for Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.